Cremimycin

Beschreibung

Overview of Polyene Macrolactam Structural Diversity and Biological Relevance

Polyene macrolactams are a diverse group of natural products predominantly produced by actinobacteria, particularly species of Streptomyces and Micromonospora. mdpi.comnih.gov Their structures typically feature a macrocyclic lactam ring ranging from 16 to 34 members, incorporating two or more isolated polyene segments. researchgate.netmdpi.commdpi.com This core structure can undergo further modifications, including intramolecular cyclization, leading to complex polycyclic architectures. researchgate.netmdpi.com

The biological relevance of PMLs is underscored by their wide array of activities. Examples include the antiviral kenalactams, the antibacterial BE-14106 and auroramycin, the antifungal streptolactams, and the antitumor cyclamenol E and FW05328-1. mdpi.com The structural variations within the PML family are closely linked to their specific biological functions and interactions with biological targets. asm.org

Historical Context of Cremimycin Discovery and its Classification within Macrolactam Antibiotics

This compound is a novel 19-membered macrocyclic lactam antibiotic that was isolated from the culture broth of an actinomycete strain identified as Streptomyces sp. MJ635-86F5. researchgate.netmedchemexpress.comnih.gov Its discovery was reported in the late 1990s. researchgate.netnih.gov this compound is classified among the macrolactam antibiotics that incorporate a β-amino acid as a starter unit in their polyketide biosynthesis. researchgate.netresearchgate.net It is specifically noted as a 22-membered macrolactam in some classifications, carrying a 3-amino fatty acid, such as a 3-aminononanoate unit. researchgate.nettandfonline.com This places this compound within a subgroup of macrolactams characterized by the incorporation of medium-chain β-amino acids. tandfonline.com

Significance of β-Amino Acid Incorporation in Macrolactam Biosynthesis

The incorporation of β-amino acids is a significant feature in the biosynthesis of certain macrolactam natural products, contributing to their structural diversity and unique architectures. rsc.orgrsc.org Unlike typical polyketide biosynthesis which often utilizes α-amino acids, macrolactam polyketides frequently initiate with a β-amino acid starter unit. researchgate.netrsc.orgnih.gov This β-amino group is crucial for forming the macrocyclic lactam ring structure. rsc.org

The biosynthesis of β-amino acid-containing macrolactams involves dedicated enzymatic machinery. In the case of this compound and other related macrolactams like incednine, specific stand-alone adenylation enzymes are responsible for selecting and activating the appropriate aliphatic β-amino acid starter unit. researchgate.netresearchgate.net For instance, in this compound biosynthesis, the enzyme CmiS6 is involved in the selection and activation of 3-aminononanoic acid. researchgate.nettandfonline.com These adenylation enzymes act as gatekeepers, determining which unique β-amino acid is incorporated as the starter unit for the polyketide synthase (PKS) assembly line. researchgate.net The β-amino acid is ligated to a standalone acyl carrier protein (ACP) and can be further aminoacylated to form a dipeptidyl-ACP intermediate, a characteristic feature of these biosynthetic pathways. nih.gov Structural studies of enzymes like CmiS6 have provided insights into the mechanism of selective recognition of these β-amino acids. researchgate.nettandfonline.com

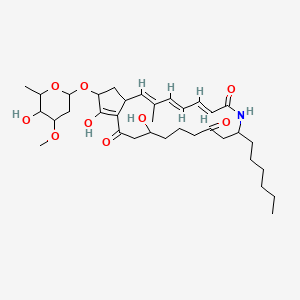

Structure

2D Structure

Eigenschaften

CAS-Nummer |

182285-29-6 |

|---|---|

Molekularformel |

C35H53NO9 |

Molekulargewicht |

631.8 g/mol |

IUPAC-Name |

(2E,4E,6E)-10-hexyl-16,20-dihydroxy-21-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3-methyl-9-azabicyclo[17.3.0]docosa-2,4,6,19-tetraene-8,12,18-trione |

InChI |

InChI=1S/C35H53NO9/c1-5-6-7-8-13-25-19-26(37)14-11-15-27(38)20-28(39)33-24(17-22(2)12-9-10-16-31(40)36-25)18-30(35(33)42)45-32-21-29(43-4)34(41)23(3)44-32/h9-10,12,16-17,23-25,27,29-30,32,34,38,41-42H,5-8,11,13-15,18-21H2,1-4H3,(H,36,40)/b12-9+,16-10+,22-17+ |

InChI-Schlüssel |

RUOAKWFUWPYANU-ZXGAWBIVSA-N |

SMILES |

CCCCCCC1CC(=O)CCCC(CC(=O)C2=C(C(CC2C=C(C=CC=CC(=O)N1)C)OC3CC(C(C(O3)C)O)OC)O)O |

Isomerische SMILES |

CCCCCCC1CC(=O)CCCC(CC(=O)C2=C(C(CC2/C=C(/C=C/C=C/C(=O)N1)\C)OC3CC(C(C(O3)C)O)OC)O)O |

Kanonische SMILES |

CCCCCCC1CC(=O)CCCC(CC(=O)C2=C(C(CC2C=C(C=CC=CC(=O)N1)C)OC3CC(C(C(O3)C)O)OC)O)O |

Synonyme |

cremimycin |

Herkunft des Produkts |

United States |

Genomic Organization and Biosynthetic Gene Cluster of Cremimycin

Identification and Characterization of the cmi Biosynthetic Gene Cluster in Streptomyces sp. MJ635-86F5

The biosynthetic gene cluster responsible for cremimycin production, designated the cmi gene cluster, was identified in Streptomyces sp. MJ635-86F5. nih.govu-tokyo.ac.jp This cluster was elucidated to understand the enzymatic machinery involved in constructing the unique this compound scaffold. nih.gov Experimental validation, including gene knockout studies, confirmed the involvement of this gene cluster in this compound biosynthesis. nih.gov

The cmi gene cluster in Streptomyces sp. MJ635-86F5 consists of 33 open reading frames (ORFs). nih.govresearchgate.net These ORFs encode a suite of enzymes necessary for the various stages of this compound biosynthesis, including polyketide chain elongation, deoxysugar synthesis, and β-amino acid transfer. nih.gov

| Feature | Count |

|---|---|

| Open Reading Frames (ORFs) | 33 |

| Polyketide Synthases | 8 |

| Deoxysugar Biosynthetic Enzymes | 6 |

| β-Amino-Acid-Transfer Enzymes | 5 |

Architecture of the Modular Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Components

This compound biosynthesis involves a hybrid system featuring both modular Polyketide Synthases (PKSs) and enzymes associated with Non-Ribosomal Peptide Synthetase (NRPS) logic, particularly for the incorporation of the β-amino acid starter unit. nih.govnih.gov Modular type I PKSs are large multi-functional enzymes organized into modules, each typically responsible for a single cycle of chain elongation and modification. tandfonline.comescholarship.org NRPSs similarly assemble peptides from amino acids, utilizing domains like adenylation (A), thiolation (PCP), and condensation (C). escholarship.orgnih.gov

Domain Composition and Arrangement within the this compound PKS Assembly Line

Modular PKS assembly lines are characterized by a specific arrangement of catalytic domains within each module. Key domains include Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP). tandfonline.comescholarship.org Optional domains such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) dictate the reduction state of the polyketide chain at specific positions. nih.govresearchgate.net

While a precise, module-by-module breakdown of the this compound PKS assembly line based on the search results is not fully available, it is known that the variations in macrolactam ring sizes can depend on the presence or absence of crucial domains, particularly within the terminal PKS modules. springernature.com The this compound PKS system incorporates a β-amino fatty acid starter unit, 3-aminononanoate, which is a direct precursor. nih.gov The incorporation of this unusual starter unit involves dedicated enzymes that function with standalone ACPs before the substrate is loaded onto the PKS. nih.govresearchgate.net

Identification of Accessory Genes Encoding Tailoring Enzymes

Beyond the core PKS and NRPS-related machinery, the cmi gene cluster encodes a variety of accessory enzymes that perform post-PKS modifications, contributing to the final structure and complexity of this compound. nih.govresearchgate.nettandfonline.com These tailoring enzymes can include enzymes involved in deoxysugar biosynthesis, glycosylation, hydroxylation, and other modifications. nih.govtandfonline.com

The cmi cluster contains six deoxysugar biosynthetic enzymes, responsible for the formation and attachment of the cymarose unit to the macrolactam core. nih.gov Additionally, a characteristic group of five β-amino-acid-transfer enzymes are encoded within the cluster, highlighting the unique mechanism for incorporating the β-amino fatty acid starter unit. nih.gov Enzymes like CmiS1, a thioesterase homologue, and CmiS2, an FAD-dependent glycine (B1666218) oxidase homologue, are involved in the biosynthesis of the 3-aminononanoate starter unit itself through a unique amino transfer mechanism. nih.govtandfonline.comrsc.org Comparative analysis with related macrolactam clusters, such as that for hitachimycin (B1681771), suggests the involvement of homologous enzymes (e.g., CmiM1/HitM1, CmiM3/HitM4, CmiM4/HitM3, CmiM2/HitM2, and CmiM7/HitM5) in the formation of common structural features like the bicyclic system. nih.govresearchgate.net

Comparative Genomic Analysis with Related Macrolactam Biosynthetic Gene Clusters

Comparative genomic analysis of the this compound biosynthetic gene cluster with those encoding related macrolactams provides valuable insights into the evolution and diversification of these natural products. springernature.comresearchgate.netdntb.gov.ua Macrolactams incorporating β-amino acid starter units, such as vicenistatin (B134152), incednine, hitachimycin, and fluvirucin B2, share common biosynthetic logic and homologous enzymes within their gene clusters. nih.govresearchgate.netresearchgate.net

Conservation and Divergence of Key Biosynthetic Genes

Analysis of macrolactam biosynthetic gene clusters reveals both conserved and divergent genetic elements. Homologous genes for starter-related enzymes involved in β-amino acid incorporation, such as those functionally equivalent to VinN, VinL, VinM, VinK, and VinJ in vicenistatin biosynthesis, are often conserved across clusters producing β-amino acid-containing macrolactams like this compound. nih.govresearchgate.netresearchgate.nettandfonline.com This suggests a common mechanism for loading the β-amino acid starter unit onto the modular PKS. nih.govresearchgate.net However, the sequences of the β-amino acid-selective adenylation enzymes (VinN-type) can be relatively diverse, reflecting their specificity for different β-amino acids. researchgate.nettandfonline.com

Tailoring enzymes also show both conservation and divergence. While some enzymes involved in forming common structural motifs, like the bicyclic system found in both this compound and hitachimycin, have homologous counterparts, others may be unique to a specific macrolactam, contributing to structural variations. nih.govresearchgate.net For instance, the absence of a homologous protein to HitM6 (an O-methyltransferase) in the this compound BGC aligns with the structural differences between hitachimycin and this compound. researchgate.net

| Conserved Enzymes (Examples) | Putative Function | Related Macrolactam Cluster Homologues |

|---|---|---|

| CmiS6 | β-amino acid selective adenylation enzyme | IdnL1 (incednine), BecJ, HerJ, MlaJ |

| CmiS1 | Thioesterase homologue (starter unit biosynthesis) | SAV606 homologue |

| CmiS2 | FAD-dependent oxidase homologue (starter unit biosynthesis) | - |

| CmiM1 | Putative oxidoreductase | HitM1 (hitachimycin) |

| CmiM3 | Putative oxidoreductase | HitM4 (hitachimycin) |

| CmiM4 | Cytochrome P450 | HitM3 (hitachimycin) |

| CmiM2, CmiM7 | Putative sugar phosphate (B84403) isomerase/epimerase type | HitM2, HitM5 (hitachimycin) |

Insights from Genome Mining for Macrolactam-Encoding Gene Clusters

Genome mining has proven to be a powerful strategy for identifying novel macrolactam biosynthetic gene clusters and understanding their distribution and diversity across bacterial families, particularly within Actinobacteria. springernature.comdntb.gov.uamdpi.comnih.gov Targeted genome mining analyses have revealed that a significant percentage of strains within certain actinobacterial families harbor BGCs encoding macrolactam production. springernature.comdntb.gov.ua

Comparative genomic analysis facilitated by genome mining allows researchers to identify potential macrolactam producers and explore the variations in their biosynthetic machinery. springernature.comdntb.gov.ua Studies have shown that mutations in specific regions of PKS enzymes can be primary drivers behind variations in macrolactam ring sizes. springernature.comdntb.gov.ua Genome mining efforts have led to the discovery and characterization of new macrolactams and the revision of existing gene cluster compositions, contributing to a broader understanding of macrolactam biosynthesis. springernature.comdntb.gov.uamdpi.com This approach, combined with metabolic analysis, is a valuable tool for the continued discovery of new macrolactam compounds. dntb.gov.ua

Elucidation of the Cremimycin Biosynthetic Pathway

Mechanistic Investigations of β-Amino Fatty Acid Starter Unit Biosynthesis

Unlike many other β-amino acids found in natural products which are derived from proteinogenic α-amino acids, the 3-aminononanoate unit in cremimycin is constructed through a polyketide pathway. tandfonline.comtandfonline.com This involves a unique amino transfer mechanism. nih.gov

Functional Characterization of CmiS1 (Thioesterase Homologue) in Michael Addition Chemistry

The enzyme CmiS1, annotated as a thioesterase homologue, plays a crucial dual role in the biosynthesis of the β-amino fatty acid starter unit. CmiS1 catalyzes the Michael addition of glycine (B1666218) to the β-position of a non-2-enoic acid thioester. nih.govrsc.org This reaction installs the nitrogen atom that will become part of the β-amino group. Following the Michael addition, CmiS1 also catalyzes the hydrolysis of the thioester, releasing N-carboxymethyl-3-aminononanoate. nih.govrsc.org Mechanistically, CmiS1 is a hot-dog fold thioesterase, distinct from α/β-hydrolase fold thioesterases. The polyketide chain remains tethered to the adjacent ACP domain while entering the active site of CmiS1. rsc.org Structural studies of SAV606, a homologue of CmiS1 from Streptomyces avermitilis, have provided insights into the mechanism of this Michael addition. tandfonline.comrsc.org

Enzymatic Activity of CmiS2 (FAD-Dependent Glycine Oxidase Homologue) in Amino Transfer

Subsequently, the N-carboxymethyl-3-aminononanoate produced by CmiS1 is acted upon by CmiS2. nih.gov CmiS2 is a putative FAD-dependent glycine oxidase homologue that catalyzes the oxidation of N-carboxymethyl-3-aminononanoate. nih.govnih.gov This oxidation leads to the production of 3-aminononanoate, the β-amino fatty acid starter unit, and glyoxylate (B1226380). nih.govnih.gov Although CmiS2 shares sequence similarity with known glycine oxidases like ThiO, it exhibits a distinct substrate recognition mechanism that allows it to specifically process N-carboxymethyl-3-aminononanoate. nih.gov Kinetic analysis has shown that CmiS2 strongly prefers N-carboxymethyl-3-aminononanoic acid over substrates like N-carboxymethyl-3-aminobutanoic acid and glycine, indicating its recognition of both the nonanoic acid and glycine moieties of its substrate. nih.gov Key amino acid residues within CmiS2, such as Asn49, Arg243, Arg334, Pro46, Leu52, and Ile335, have been identified through structural characterization in complex with a substrate analogue, highlighting their roles in recognizing the carboxyl group and alkyl chain of the nonanoic acid moiety. nih.gov These residues are conserved in CmiS2 homologues involved in the biosynthesis of related macrolactam polyketides but are absent in typical glycine oxidases. nih.gov

Precursor Feeding Experiments and Isotopic Labeling Studies

Precursor feeding experiments have been instrumental in elucidating the biosynthetic origin of the this compound aglycon and confirming 3-aminononanoate as a direct precursor. nih.govresearchgate.netresearchgate.net Studies using stable isotope-labeled precursors, such as [1-¹³C]acetate, [1,2-¹³C₂]acetate, [1-¹³C]propionate, succinate-d₄, and d-[6,6-²H₂]glucose, followed by NMR analysis of the enriched cremimycins, have revealed the incorporation patterns of these building blocks. researchgate.netresearchgate.net These studies suggested that the this compound aglycon is constructed from two propionates and eleven acetates. researchgate.net Furthermore, 3-oxononanoate was proposed as a potential polyketide intermediate that undergoes amination to form the unique nitrogen-containing moiety of this compound. researchgate.netresearchgate.net Isotopic labeling is a powerful tool for tracing the incorporation of specific precursors into metabolites and understanding biosynthetic pathways. nih.govmasonaco.orgbiorxiv.orgosti.gov

Polyketide Chain Assembly and Stereochemical Control

The polyketide backbone of this compound is assembled by a modular type I PKS system. nih.govmdpi.comtandfonline.comtandfonline.com Modular PKSs function as assembly lines, with each module typically containing a set of catalytic domains responsible for extending and modifying the growing polyketide chain. oup.comnih.govnih.govacs.org

Role of Specific Polyketide Synthase Domains (KS, AT, KR, DH, ER) in Elongation

Modular PKS modules minimally contain a Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domain. oup.comnih.gov The AT domain is responsible for selecting and loading specific acyl starter or extender units (typically derived from malonyl-CoA or methylmalonyl-CoA) onto the phosphopantetheine arm of the ACP. tandfonline.comoup.comnih.govacs.org The KS domain catalyzes the decarboxylative Claisen condensation reaction, joining the extender unit from the ACP to the growing polyketide chain tethered to the KS domain of the upstream module. oup.comnih.govacs.org

Optional domains within a module can further modify the β-keto group generated by the KS domain. These include the Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) domains. oup.comnih.govnih.govacs.org The KR domain reduces the β-keto group to a β-hydroxyl group. oup.comnih.govacs.org The DH domain catalyzes the dehydration of the β-hydroxyl group, introducing an α,β-double bond. oup.comnih.govacs.org The ER domain reduces the α,β-double bond to a single bond. oup.comnih.govacs.org The specific combination and order of these domains within each module dictate the reduction level and stereochemistry of each building block incorporated into the polyketide chain. oup.comacs.org

Elucidation of Interfacial Interactions between Dehydratase (DH) and Acyl Carrier Protein (ACP) Domains

Productive polyketide synthesis relies on precise interactions between the various domains within and between modules. The ACP domain, with its flexible phosphopantetheine arm, acts as a molecular shuttle, delivering the growing polyketide chain between the catalytic sites of the other domains. nih.govacs.org The DH domain catalyzes the dehydration of the β-hydroxyacyl unit while it is attached to the ACP. researcher.lifenih.gov While it is understood that the DH domain likely recognizes its cognate ACP domain for efficient catalysis, the molecular details of these interactions have been challenging to elucidate due to their transient nature. researcher.lifenih.gov

Recent studies focusing on the this compound PKS have provided detailed insights into the interfacial interactions between the DH and ACP domains. researcher.lifenih.gov Using techniques such as cross-linking analysis with a pantetheine-type probe and analysis of AlphaFold 3-predicted model structures of the fusion-DH-ACP complex, researchers have identified key residues involved in the DH-ACP interface. researcher.lifenih.govresearchgate.netresearcher.life Mutational analysis has further validated the importance of these residues for the interaction. researcher.lifenih.gov These findings represent a significant step towards understanding the molecular basis of DH-ACP recognition in modular PKSs. researcher.lifenih.gov The proper interaction between AT and ACP domains is also known to be crucial for the functional transfer of acyl groups in polyketide biosynthesis. tandfonline.com

Mechanisms Governing Chain Release from the PKS Assembly Line

Polyketide chains synthesized by modular type I PKSs are covalently tethered to the acyl carrier protein (ACP) domain via a 4′-phosphopantetheine group. rsc.org For the mature polyketide chain to be released from the PKS assembly line, this covalent linkage must be broken. rsc.org In the biosynthesis of this compound, the release of the polyketide chain is catalyzed by the thioesterase (TE) domain CmiS1. rsc.orgresearchgate.net Unlike typical α/β hydrolase fold thioesterases, which can catalyze hydrolysis or lactone formation, CmiS1 is a hot-dog fold thioesterase. rsc.orgresearchgate.netnih.gov This class of thioesterases is mechanistically distinct, as the polyketide chain is not covalently bound to the enzyme but rather enters the active site while still attached to the adjacent ACP domain. rsc.org CmiS1 is responsible for catalyzing the hydrolytic chain release in this compound biosynthesis. rsc.orgresearchgate.net

Post-PKS Modifications and Macrocyclization

Following the assembly of the polyketide chain by the PKS machinery, several post-PKS modifications occur, including macrocyclization and glycosylation, to yield the mature this compound molecule. mdpi.com

Involvement of Thioesterase (TE) Domains in Lactam Ring Formation

In many PKS and non-ribosomal peptide synthetase (NRPS) systems, TE domains located at the C-terminal end of the assembly line catalyze the release of the polyketide or peptide. nih.govoup.com This release can occur through hydrolysis, yielding a free carboxylic acid, or through cyclization, forming a lactone or lactam. nih.govoup.com In the case of this compound, the TE domain plays a crucial role in the formation of the macrolactam ring via cyclization. nih.govoup.comdntb.gov.ua Specifically, the C-terminal thioesterase domain of the PKS is responsible for macrocyclization. researchgate.net This involves an intramolecular nucleophilic attack, resulting in the formation of the cyclic lactam structure. beilstein-journals.org

Proposed Mechanisms for Glycosylation by Deoxysugar Enzymes

This compound contains a cymarose unit, which is a deoxysugar moiety attached to the macrolactam core. nih.govnih.gov Glycosylation, the process of attaching sugar moieties, is a common post-PKS modification in the biosynthesis of many natural products and can significantly influence their biological properties. nih.govresearchgate.netnih.gov The cmi gene cluster encodes for six deoxysugar biosynthetic enzymes, indicating their involvement in the synthesis and attachment of the cymarose unit. nih.govresearchgate.netmdpi.com While the precise mechanisms for glycosylation in this compound biosynthesis are still being elucidated, studies on related glycosylated macrolactams suggest the involvement of glycosyltransferases (GTs). researchgate.netnih.gov These enzymes catalyze the transfer of sugar moieties from activated sugar donors to specific acceptor molecules on the aglycone scaffold. researchgate.net In the biosynthesis of other macrolactams containing deoxy sugars, such as vicenistatin (B134152) and sipanmycins, glycosyltransferases are responsible for attaching the sugar units. researchgate.netnih.gov It is proposed that CmiM5 is encoded and presumed to be responsible for glycosylation towards the completion of this compound biosynthesis. researchgate.net

Structural Biology and Mechanistic Enzymology of Cremimycin Biosynthetic Enzymes

High-Resolution Structural Analysis of Key Biosynthetic Enzymes

High-resolution structural studies of key enzymes in the cremimycin biosynthetic pathway provide critical insights into their catalytic mechanisms and substrate specificities. These studies often involve techniques such as X-ray crystallography, allowing for the visualization of enzyme structures at atomic resolution.

Insights into Substrate Recognition and Catalysis from Enzyme-Ligand Complexes

Structural analysis of enzymes in complex with their substrates or substrate analogues can reveal the specific amino acid residues involved in substrate binding and the precise catalytic steps. For instance, the flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase CmiS2 catalyzes the oxidation of N-carboxymethyl-3-aminononanoic acid to generate the 3-aminononanoate starter unit nih.govnih.govacs.org. Structural characterization of CmiS2, including its crystal structure in complex with a substrate analogue, S-carboxymethyl-3-thiononanoic acid, has shed light on its unique substrate recognition mechanism nih.govacs.org. Key residues such as Asn49, Arg243, and Arg334 interact with the carboxyl group of the nonanoic acid moiety, while Pro46, Leu52, and Ile335 recognize the alkyl chain through hydrophobic interactions nih.govacs.org. This distinct recognition mechanism differentiates CmiS2 from other glycine (B1666218) oxidases nih.govacs.org.

Another enzyme studied structurally is the ketosynthase-like decarboxylase (KSQ) domain found in CmiP4, a PKS involved in this compound biosynthesis acs.org. KSQ domains are proposed to catalyze the decarboxylation of malonyl or methylmalonyl units for starter unit formation acs.org. Structural studies of homologous KSQ domains, such as GfsA KSQ, in complex with substrate analogues have provided a proposed mechanism for this decarboxylation reaction, involving substrate fixation and assistance from conserved threonine residues acs.org.

Conformational Dynamics and Allosteric Regulation within PKS Modules

Modular PKSs are large multi-domain enzymes where individual modules are responsible for specific steps of polyketide chain elongation rsc.orgacs.org. These modules contain catalytic domains such as ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and enoyl reductase (ER), and an acyl carrier protein (ACP) that carries the growing polyketide chain rsc.orgtandfonline.comacs.org. The coordinated action of these domains within and between modules requires conformational flexibility and specific protein-protein interactions nih.gov.

While specific detailed information on the conformational dynamics and allosteric regulation within this compound PKS modules is not extensively detailed in the provided search results, general principles of modular PKS function apply. The flexible 4'-phosphopantetheine (B1211885) (Ppant) arm of the ACP domain is crucial for shuttling the growing polyketide chain between the active sites of different catalytic domains within a module and to the KS domain of the downstream module rsc.orgtandfonline.comacs.org. The precise positioning and interaction of domains are essential for efficient substrate channeling and catalysis. Studies on other modular PKSs have shown that inter-domain linkers and transient protein-protein interactions play significant roles in regulating catalytic activity and directing the polyketide chain through the assembly line nih.gov.

Biochemical and Biophysical Characterization of Enzyme Activities in vitro

Biochemical and biophysical studies are essential for confirming the catalytic functions of predicted biosynthetic enzymes and understanding their reaction mechanisms outside the cellular context.

Reconstitution of Multi-Enzyme Reactions and Pathway Intermediates

Reconstituting the activities of this compound biosynthetic enzymes in vitro allows for the dissection of individual reaction steps and the identification of pathway intermediates. For example, the biosynthesis of the 3-aminononanoate starter unit involves the sequential action of CmiS1 and CmiS2 nih.gov. In vitro characterization has shown that CmiS1, a thioesterase homologue, catalyzes the Michael addition of glycine to a non-2-enoic acid thioester, followed by hydrolysis to yield N-carboxymethyl-3-aminononanoate nih.govtandfonline.comtandfonline.com. Subsequently, CmiS2 oxidizes this product to produce 3-aminononanoate and glyoxylate (B1226380) nih.govtandfonline.comtandfonline.com. This in vitro reconstitution confirmed the unique amino transfer mechanism for the formation of this β-amino acid starter unit nih.gov.

The PKS enzymes CmiP2, CmiP3, and CmiP4 are involved in the biosynthesis of the non-2-enoyl-ACP intermediate, a precursor to the 3-aminononanoate starter unit rsc.org. CmiP2 and CmiP3 form a split-dehydratase (DH) domain nih.gov. In vitro analysis has demonstrated that this split-DH domain is catalytically active and catalyzes the dehydration of (R)-3-hydroxynonanoyl N-acetylcysteamine thioester (SNAC) to form (E)-non-2-enoyl-SNAC, mimicking the reaction on the ACP-tethered substrate nih.gov.

Kinetic and Spectroscopic Studies of Enzyme Catalysis

Kinetic studies provide quantitative information about enzyme reaction rates, substrate affinities, and catalytic efficiencies. For CmiS2, kinetic analysis has revealed a strong preference for N-carboxymethyl-3-aminononanoic acid over other potential substrates, supporting its specific role in starter unit biosynthesis nih.govacs.org.

Spectroscopic techniques, such as UV-Vis or fluorescence spectroscopy, can be used to monitor enzyme-catalyzed reactions, detect intermediates, and study enzyme conformational changes. While specific detailed spectroscopic studies on this compound enzymes are not prominently featured in the provided snippets, these methods are commonly employed in the broader field of polyketide enzymology to investigate aspects like FAD reduction in oxidases or the interaction of fluorescent probes with enzyme active sites.

Molecular Basis of Protein-Protein Interactions in the this compound Biosynthetic Machinery

The efficiency and fidelity of modular PKS assembly lines rely heavily on specific protein-protein interactions between catalytic domains within a module and between adjacent modules nih.gov. These interactions ensure the proper channeling of the growing polyketide chain and the coordinated action of catalytic activities.

In the this compound PKS system, the interaction between the dehydratase (DH) domain and the acyl carrier protein (ACP) is crucial for the dehydration reaction catalyzed by the split-DH domain formed by CmiP2 and CmiP3 nih.gov. Studies have investigated the interface interactions between the DH domain and the ACP in this compound PKS using techniques like cross-linking analysis and structural modeling nih.govx-mol.com. These studies aim to identify the specific amino acid residues involved in the interaction and understand how the DH domain recognizes its cognate ACP partner nih.gov. Based on predicted structural models and mutational analysis, specific residues at the DH-ACP interface have been identified, providing detailed insights into these domain-domain interactions nih.gov.

Furthermore, the assembly of the split-DH domain from CmiP2 and CmiP3 involves tight association through hydrogen bonding and hydrophobic interactions, which are similar to those observed in canonical DH domains of other cis-AT PKSs nih.gov. These interactions are essential for forming a functional catalytic unit from two separate polypeptides nih.gov.

The interaction between the standalone adenylation enzyme CmiS6, which activates the β-amino acid starter unit, and its cognate ACP is also a critical step in initiating polyketide synthesis researchgate.net. While specific structural details of the CmiS6-ACP interaction are not provided, studies on homologous systems suggest that specific docking motifs mediate these interactions, ensuring the selective loading of the starter unit onto the PKS assembly line researchgate.netacs.org.

Identification of Crucial Residues for Domain-Domain Communication

Modular PKSs function as assembly lines, requiring precise interactions and communication between different domains and modules to ensure efficient and accurate transfer of the growing polyketide chain. acs.org Domain-domain interactions, particularly between the ACP domain carrying the growing chain and the catalytic domains of the subsequent module, are crucial for processivity and substrate channeling. researchgate.netnih.gov

Research into this compound PKS has focused on understanding these inter-domain interactions. Studies involving cross-linking analysis using pantetheine-type probes have been employed to investigate the recognition of the ACP domain by the DH domain in this compound PKS. nih.gov Based on predicted model structures, specific residues at the interface between the DH and ACP domains have been identified as crucial for these interactions. nih.gov Mutational analysis has been used to validate the importance of these residues in mediating the communication between the DH and ACP domains. nih.gov

In the context of the 3-aminononanoate biosynthesis, structural analysis of CmiS2 has identified key amino acid residues responsible for substrate recognition. Asn49, Arg243, and Arg334 are involved in interactions with the carboxyl group of the nonanoic acid moiety, while Pro46, Leu52, and Ile335 recognize the alkyl chain through hydrophobic interactions. nih.govacs.org These residues are conserved in homologous enzymes involved in the biosynthesis of related macrolactam polyketides, suggesting a common mechanism for recognizing β-amino acids with medium-length fatty acid chains. nih.govacs.orgresearchgate.net

Implications for Substrate Channeling and Processivity

Substrate channeling, the direct transfer of metabolic intermediates between consecutive enzymes or active sites without diffusion into the bulk solution, is a key mechanism for increasing the efficiency and speed of metabolic pathways. wikipedia.orgucsb.edubiorxiv.org In modular PKS systems, efficient substrate channeling between domains and modules is essential for the processive elongation of the polyketide chain. wikipedia.orgbiorxiv.org

The precise interactions between the ACP domain, carrying the growing polyketide chain, and the active sites of catalytic domains like KS, AT, KR, DH, and ER, facilitate the directed movement of the substrate along the assembly line. rsc.orgacs.org The identified crucial residues at the DH-ACP interface in this compound PKS are likely to play a significant role in guiding the β-hydroxyacyl substrate from the ACP into the active site of the DH domain for dehydration. nih.gov

The split nature of the DH domain in the PKS responsible for 3-aminononanoate biosynthesis (CmiP3 and CmiP2) presents an interesting case for understanding how domain-domain interactions maintain catalytic activity and potentially facilitate channeling within a discontinuous enzymatic unit. nih.gov While the split DH domain has been shown to be catalytically active, the precise mechanism by which the intermediate is transferred between the two parts of the split domain and then to subsequent enzymes in the 3-aminononanoate pathway warrants further investigation. nih.govresearchgate.net

Data Tables

Based on the search results, specific data points regarding identified crucial residues and substrate preferences can be presented in tables.

Table 1: Key Residues Involved in Substrate Recognition in CmiS2

| Residue | Role in Substrate Recognition | Interacting Moiety of N-carboxymethyl-3-aminononanoic acid |

| Asn49 | Interaction with carboxyl group | Nonanoic acid moiety |

| Arg243 | Interaction with carboxyl group | Nonanoic acid moiety |

| Arg334 | Interaction with carboxyl group | Nonanoic acid moiety |

| Pro46 | Hydrophobic interaction | Alkyl chain of nonanoic acid moiety |

| Leu52 | Hydrophobic interaction | Alkyl chain of nonanoic acid moiety |

| Ile335 | Hydrophobic interaction | Alkyl chain of nonanoic acid moiety |

Table 2: Substrate Preference of CmiS2

| Substrate | Relative Activity (Qualitative) | Reference |

| N-carboxymethyl-3-aminononanoic acid | Strong preference | nih.govacs.org |

| N-carboxymethyl-3-aminobutanoic acid | Lower activity | nih.govacs.org |

| Glycine | Lower activity | nih.govacs.org |

Synthetic Biology and Metabolic Engineering for Cremimycin Production and Diversification

Strategies for Heterologous Expression of the Cremimycin Biosynthetic Gene Cluster

Heterologous expression involves transferring a BGC from its native host to a different, often more genetically tractable, host organism. This strategy is particularly useful for natural products produced by slow-growing or difficult-to-culture microorganisms, or for activating cryptic BGCs that are not expressed under standard laboratory conditions. mdpi.comresearchgate.net Successful heterologous expression of BGCs has been demonstrated for various polyketides and macrolactams. mdpi.comresearchgate.netnih.gov

Challenges in heterologous expression of BGCs include factors such as codon usage differences between the donor and host organisms, the need for specific post-translational modifications, and the availability of necessary precursor molecules in the host's metabolic network. mdpi.com Strategies to overcome these challenges can involve optimizing gene sequences, co-expressing necessary accessory proteins, and engineering the host's metabolism to increase the supply of limiting precursors.

Rational Pathway Engineering for Enhanced Yields and Biosynthetic Efficiency

Rational pathway engineering focuses on systematically modifying the genes and enzymes within a biosynthetic pathway to improve the production of the target compound. This can involve increasing the expression of rate-limiting enzymes, blocking competing pathways that divert precursors, or optimizing the catalytic efficiency of key enzymes. Metabolic engineering has been successfully applied to enhance the production of various antibiotics by manipulating precursor supply and optimizing metabolic fluxes. nih.govnih.govplos.org

For this compound, rational engineering could involve increasing the supply of its specific β-amino acid starter unit, 3-aminononanoate, or enhancing the activity of the polyketide synthases (PKSs) and other enzymes involved in assembling the macrolactam core and attaching the glycosyl unit. Identifying and addressing bottlenecks in the this compound biosynthetic pathway are crucial steps in improving its production yield.

Combinatorial Biosynthesis and Mutasynthesis Approaches to Generate Novel this compound Analogues

Combinatorial biosynthesis and mutasynthesis are powerful strategies for creating structural diversity in natural products, leading to the generation of novel analogues with potentially altered or improved biological activities. researcher.lifemdpi.comroutledge.com

Combinatorial biosynthesis involves mixing and matching genes or domains from different BGCs to create hybrid pathways that produce new molecules. This can include swapping PKS modules, exchanging tailoring enzymes, or introducing genes for the biosynthesis of alternative starter or extender units. researcher.life

Mutasynthesis combines genetic manipulation (creating mutant strains deficient in specific biosynthetic steps) with the feeding of synthetic or exogenously supplied analogues of natural precursors. The mutant strain incorporates the supplied analogue into the biosynthetic pathway, yielding a modified final product. routledge.com These approaches have been successfully applied to generate analogues of other macrolactam antibiotics. nih.gov

The β-amino acid starter unit is a defining feature of macrolactam antibiotics like this compound. rsc.orgnih.gov In this compound biosynthesis, 3-aminononanoate serves as the starter unit, which is biosynthesized via a unique amino transfer mechanism involving enzymes like CmiS1 and CmiS2. nih.govresearchgate.net Engineering the specificity of the enzymes responsible for recognizing and incorporating the β-amino acid starter unit, such as adenylation enzymes, can allow for the incorporation of alternative β-amino acids. researchgate.netdntb.gov.ua This can lead to the production of this compound analogues with variations in the aliphatic chain derived from the starter unit. Studies on related macrolactams have shown that altering the starter unit can significantly impact the structure and activity of the final compound. nih.gov

Research findings related to β-amino acid starter unit specificity in macrolactam biosynthesis:

| Macrolactam | Starter Unit | Key Enzyme(s) Involved in Recognition/Activation | Notes | Source |

| This compound | 3-aminononanoate | CmiS6 (Adenylation enzyme), CmiS1, CmiS2 | 3-aminononanoate is biosynthesized via a specific pathway. nih.govresearchgate.net | nih.govresearchgate.net |

| Incednine | 3-aminobutyrate (B1260719) | IdnL1 (Adenylation enzyme) | IdnL1 shows strict substrate specificity for 3-aminobutyrate and 3-aminopentanoic acid. nih.govresearchgate.net | nih.govresearchgate.net |

| Vicenistatin (B134152) | 3-aminoisobutyrate | VinL, VinM (Adenylation enzymes) | Involves a protecting group strategy. nih.govacs.org | nih.govacs.org |

| Hitachimycin (B1681771) | β-phenylalanine | HitA (aminomutase), HitB | HitB shows tolerant substrate specificity. nih.govresearchgate.net | nih.govresearchgate.net |

| Fluvirucin B2 | β-alanine | Characteristic β-amino acid-carrying enzymes | Biosynthetic cluster identified. nih.govresearchgate.net | nih.govresearchgate.net |

Polyketide chains are assembled from starter units and extender units, typically malonyl-CoA and methylmalonyl-CoA. nih.gov Tailoring enzymes, such as ketoreductases, dehydratases, enoyl reductases, methyltransferases, hydroxylases, and glycosyltransferases, further modify the polyketide backbone to generate structural diversity. ntnu.norsc.org

Introducing genes encoding enzymes that utilize alternative extender units or possess different tailoring activities into the this compound biosynthetic pathway can lead to the formation of novel analogues. For example, incorporating extender units other than the native ones used by the this compound PKS could alter the length or branching of the polyketide chain. Similarly, introducing hydroxylases or methyltransferases at different positions on the macrolactam core, or employing glycosyltransferases with different sugar specificities, could generate a range of modified this compound structures. researchgate.netnih.gov

Engineering β-Amino Acid Starter Unit Specificity

Chemoenzymatic Synthesis of this compound Core Structures and Derivatives

Chemoenzymatic synthesis combines the power of chemical synthesis with the specificity and efficiency of enzymatic reactions. This approach can be particularly useful for synthesizing complex natural products and their analogues, especially when certain steps are challenging to achieve solely through chemical or biological methods. researcher.liferoutledge.comresearchgate.net

For this compound, chemoenzymatic synthesis could involve chemically synthesizing the β-amino acid starter unit or modified versions thereof, and then using the biosynthetic enzymes to incorporate these units into the polyketide chain. Alternatively, specific enzymatic steps from the this compound pathway, such as the macrolactamization or glycosylation reactions, could be performed in vitro using isolated enzymes or cell-free systems, coupled with chemical synthesis for other parts of the molecule or for further modifications. Chemoenzymatic strategies have been explored for synthesizing various natural products and their derivatives. escholarship.orgumich.edumit.edu

Advanced Research Methodologies in Cremimycin Studies

Bioinformatics Tools for Biosynthetic Gene Cluster Analysis and Annotation

The biosynthesis of complex natural products like Cremimycin is typically governed by a cluster of genes located in a specific region of an organism's genome, known as a biosynthetic gene cluster (BGC). The identification and annotation of these BGCs are crucial first steps in understanding the enzymatic machinery involved. Bioinformatics tools play a pivotal role in this process.

Studies have successfully identified the this compound biosynthetic gene cluster, referred to as the cmi gene cluster nih.gov, wikipedia.org. This cluster has been reported to consist of 33 open reading frames nih.gov. These genes encode a suite of enzymes, including eight polyketide synthases (PKSs), six deoxysugar biosynthetic enzymes, and a characteristic group of five β-amino-acid-transfer enzymes nih.gov.

Bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), PRISM, and MultiGeneBlast are widely used for genome mining to identify putative BGCs based on the presence of genes encoding characteristic biosynthetic enzymes nih.gov. These tools leverage computational algorithms, comparative genomics, and machine learning techniques to predict BGC boundaries and infer the types of secondary metabolites they might encode nih.gov. Furthermore, databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster) provide a standardized platform for annotating and archiving BGC data, facilitating comparative analysis and the development of specialized tools epa.gov, nih.gov. The identification and annotation of the cmi gene cluster using these bioinformatics approaches have laid the foundation for detailed investigations into the individual enzymatic steps of this compound biosynthesis nih.gov, wikipedia.org.

Proteomic Profiling for Enzyme Expression and Post-Translational Modifications

Proteomic profiling, the large-scale study of proteins, offers insights into the expression levels of the enzymes encoded by the cmi gene cluster and can reveal post-translational modifications (PTMs) that may influence enzyme activity or regulation. PTMs are covalent modifications of proteins that occur during or after protein biosynthesis, significantly increasing the functional diversity of the proteome thegoodscentscompany.com, nih.gov. These modifications, catalyzed by specific enzymes, can modulate protein structure, function, localization, and interactions thegoodscentscompany.com, nih.gov, nih.gov.

Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are fundamental in bottom-up proteomics approaches for identifying and characterizing proteins and their PTMs fishersci.com, thegoodscentscompany.com. While general proteomic studies and PTM analysis methodologies are well-established thegoodscentscompany.com, nih.gov, fishersci.com, nih.gov, , specific detailed research findings on the proteomic profiling of this compound biosynthetic enzymes, including their expression levels or identified PTMs, were not prominently detailed in the consulted literature. However, applying these proteomic approaches to the study of the cmi gene cluster could involve quantifying the expression of the encoded PKSs, deoxysugar biosynthetic enzymes, and β-amino-acid-transfer enzymes under different conditions relevant to this compound production. Furthermore, it could involve identifying PTMs such as phosphorylation, glycosylation, or methylation on these enzymes, which might play regulatory roles in the biosynthetic pathway thegoodscentscompany.com, nih.gov, . Such studies would provide a deeper understanding of how the production of this compound is controlled at the protein level.

Metabolomic Approaches for Identification and Quantification of Biosynthetic Intermediates

Metabolomics, the comprehensive study of metabolites within a biological system, is a powerful approach for identifying and quantifying the intermediate compounds produced during a biosynthetic process. By analyzing the metabolic profile of the producing organism, particularly under conditions of active biosynthesis or in genetically modified strains, researchers can track the flow of metabolites through the pathway and identify transient intermediates.

Metabolomic approaches, sometimes integrated with transcriptomics, have been successfully applied to study biosynthetic pathways and identify perturbed metabolites, including intermediates invivochem.cn, medicinesfaq.com. In the context of this compound biosynthesis, a feeding experiment provided direct evidence that 3-aminononanoate serves as a direct precursor, or intermediate, in the pathway nih.gov. This finding highlights the utility of metabolomic-like strategies in uncovering key steps in the biosynthetic route.

Further metabolomic studies could involve analyzing extracts from Streptomyces species known to produce this compound at different time points during fermentation to capture various intermediates. Comparative metabolomics between wild-type strains and mutants with disruptions in specific cmi genes could help accumulate upstream intermediates and identify the substrates of the disrupted enzymes medicinesfaq.com. Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are commonly used for the separation, identification, and quantification of a wide range of metabolites, including potential biosynthetic intermediates of this compound invivochem.cn. The identification and quantification of these intermediates are essential for fully delineating the enzymatic cascade leading to the final product.

Computational Modeling and Simulation of Enzyme Mechanisms and Protein Dynamics

Computational modeling and simulation techniques provide valuable tools for investigating the mechanisms of enzymatic reactions and the dynamic behavior of proteins involved in biosynthesis. These methods can complement experimental studies by offering detailed, atomic-level insights into complex biological processes.

Computational enzymology utilizes mathematical models and simulations to understand enzyme mechanisms, characterize reaction pathways, identify transition states, and predict substrate selectivity fishersci.at, fishersci.no. Molecular dynamics (MD) simulations, for instance, can be used to study the conformational changes of enzymes and the dynamics of protein-ligand interactions, which are crucial for catalysis nih.gov, fishersci.at.

While specific published studies detailing computational modeling and simulation applied directly to this compound biosynthetic enzymes were not extensively found in the immediate search results, the principles of these techniques are highly relevant. The cmi gene cluster encodes various enzymes, including polyketide synthases and enzymes involved in β-amino acid and deoxysugar biosynthesis nih.gov. The unique amino transfer mechanism involving enzymes like CmiS1 and CmiS2 in the formation of the β-amino fatty acid starter unit of this compound, characterized in vitro, presents a prime target for computational investigation nih.gov. Modeling the active sites of these enzymes, simulating substrate binding, and exploring the reaction coordinates of the Michael addition and subsequent oxidation steps could provide detailed mechanistic insights that are difficult to obtain through experimental methods alone fishersci.at, fishersci.no. Furthermore, computational studies could explore the dynamics of the multi-domain PKS enzymes and how their conformational changes facilitate the iterative synthesis of the polyketide chain. Integrating computational predictions with experimental data can lead to a more comprehensive understanding of the catalytic power and specificity of the enzymes involved in this compound biosynthesis fishersci.at.

Future Directions and Broader Academic Implications

Exploration of Cryptic Biosynthetic Pathways and Silent Gene Clusters in Streptomyces

Streptomyces species are renowned producers of a vast array of secondary metabolites, including many with significant therapeutic potential. Genomic sequencing has revealed that these bacteria harbor a substantial number of uncharacterized "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. jmicrobiol.or.krfrontiersin.orgresearchgate.net These silent BGCs represent a significant untapped reservoir for the discovery of novel natural products. jmicrobiol.or.kr

The study of cremimycin biosynthesis, particularly the identification and characterization of its BGC, provides a valuable case study for understanding how these cryptic clusters are organized and regulated. Future research will focus on developing and applying advanced genome mining strategies to identify other silent BGCs in Streptomyces that are similar to the this compound cluster, potentially leading to the discovery of new macrolactam compounds or analogs. jmicrobiol.or.kr Techniques such as transcriptomic analysis and genetic manipulation of regulatory genes are crucial for activating these dormant clusters and uncovering the metabolites they encode. jmicrobiol.or.krfrontiersin.org Heterologous expression of BGCs in suitable host organisms is another successful strategy for activating silent clusters and characterizing their products. mdpi.com Understanding the specific environmental triggers or regulatory signals that control the expression of the this compound BGC can provide insights into how to activate other silent clusters. jmicrobiol.or.kr

Design and Production of Bio-Inspired Macrolactam Scaffolds with Unique Chemical Features

The macrolactam structure of this compound, incorporating a β-amino acid starter unit and formed through a polyketide pathway, is a key feature that inspires the design of novel compounds. researchgate.netnih.gov Future directions involve leveraging the understanding of the enzymatic machinery responsible for this compound biosynthesis, particularly the polyketide synthases (PKSs) and enzymes involved in β-amino acid incorporation, to design and produce new macrolactam scaffolds. researchgate.nettandfonline.comtandfonline.com

Bio-inspired design, drawing from the intricate architectures and biosynthetic strategies observed in nature, can guide the creation of macrolactams with tailored chemical features and potentially improved biological activities. mdpi.comengineering.org.cn This could involve modifying the starter or extender units used by the PKS, altering the enzymatic domains within the PKS assembly line, or introducing enzymes that perform novel post-PKS modifications. nih.govmdpi.com The specific and often unique mechanisms for the biosynthesis of β-amino acids in macrolactam producers, as observed in this compound biosynthesis with 3-aminononanoate, offer opportunities to explore and manipulate these pathways to generate macrolactams with diverse β-amino acid incorporation. nih.gov The goal is to create a library of macrolactam scaffolds with unique ring sizes, functional groups, and stereochemistries, expanding the chemical space for drug discovery.

Contributions of this compound Biosynthesis Research to General Principles of Natural Product Biogenesis

The detailed study of this compound biosynthesis contributes significantly to the broader understanding of natural product biogenesis, particularly for complex polyketide and hybrid pathways. This compound's biosynthesis involves a type I modular PKS and the incorporation of a unique β-amino acid starter unit, 3-aminononanoate, which is itself synthesized via a polyketide pathway. nih.govtandfonline.com This intricate process provides valuable insights into the mechanisms of chain initiation, elongation, and cyclization in modular PKS systems. nih.govtandfonline.com

Research into the specific enzymes involved, such as the dual-functional thioesterase CmiS1 and the FAD-dependent oxidase CmiS2 in the biosynthesis of the 3-aminononanoate starter unit, and the PKS domains responsible for macrolactam assembly, elucidates general principles of enzymatic catalysis and substrate recognition in natural product biosynthesis. tandfonline.comtandfonline.com Understanding how the split DH domain in the 3-aminononanoate PKS functions is another area of interest that can inform the design of new PKS assembly lines. nih.govmdpi.com Furthermore, the study of post-PKS modifications in this compound biosynthesis adds to the knowledge of how natural products are structurally diversified after the main biosynthetic assembly. researchgate.net These findings can be applied to decipher the biosynthetic logic of other complex natural products and to engineer biosynthetic pathways for the production of novel or modified compounds.

Development of Novel Biotechnological Platforms for Macrolactam Derivatization and Production

The insights gained from this compound biosynthesis research can facilitate the development of advanced biotechnological platforms for the efficient production and diversification of macrolactams. This includes the engineering of native Streptomyces strains for increased this compound yield or for the production of this compound analogs through pathway engineering. mdpi.com

Q & A

Basic Research Questions

Q. What established protocols ensure Cremimycin’s structural integrity during synthesis?

- Methodological Answer : Follow multi-step purification and characterization processes. After synthesis, use high-performance liquid chromatography (HPLC) to assess purity (>95%) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Include comparative retention times and spectral data against reference standards. Replicate protocols from peer-reviewed studies, ensuring solvent systems (e.g., acetonitrile/water gradients) and column specifications (C18, 5 μm) are standardized .

Q. Which in vitro assays are validated for evaluating this compound’s antimicrobial activity?

- Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., vancomycin for Gram-positive bacteria) and negative controls (vehicle-only treatments). For biofilms, employ crystal violet staining with absorbance readings at 595 nm. Validate results across ≥3 independent replicates and report standard deviations .

Q. How should this compound be stored to maintain stability in preclinical studies?

- Methodological Answer : Store lyophilized this compound at -80°C in airtight, light-resistant vials. For in-use solutions, prepare fresh dilutions in phosphate-buffered saline (pH 7.4) and avoid freeze-thaw cycles beyond three repetitions. Monitor degradation via UV-Vis spectroscopy (λmax = 260 nm) over 72 hours .

Advanced Research Questions

Q. How can contradictory efficacy data for this compound across bacterial strains be resolved?

- Methodological Answer : Conduct meta-analysis of existing datasets (e.g., MIC ranges, bacterial membrane permeability studies) to identify strain-specific variables. Design comparative experiments controlling for efflux pump activity (e.g., using knockout mutants) and biofilm formation metrics. Apply multivariate regression to isolate confounding factors like pH or temperature .

Q. What computational models predict this compound’s target interactions with high accuracy?

- Methodological Answer : Use molecular docking (AutoDock Vina) with cryo-EM structures of bacterial ribosomes or cell wall synthesis enzymes. Validate predictions via molecular dynamics simulations (GROMACS) over 100 ns trajectories. Cross-reference with mutagenesis data to confirm binding site residues .

Q. What strategies improve this compound’s bioavailability in pharmacokinetic studies?

- Methodological Answer : Optimize formulation using liposomal encapsulation (e.g., DSPC/cholesterol nanoparticles) to enhance plasma half-life. Measure bioavailability via LC-MS/MS in rodent models, comparing AUC(0–24h) for intravenous vs. oral administration. Adjust particle size (≤200 nm) and surface charge (-10 to +10 mV) to balance circulation time and tissue penetration .

Key Methodological Considerations

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments addressing conflicting results. Use sensitivity analyses to quantify variable impact .

- Experimental Replication : Adhere to NIH preclinical guidelines, including randomization, blinding, and power analysis (α = 0.05, β = 0.2) for sample sizes .

- Statistical Reporting : Detail ANOVA or non-parametric tests (Mann-Whitney U) in the Methods section. Report exact p-values (e.g., p=0.032) and confidence intervals (95% CI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.